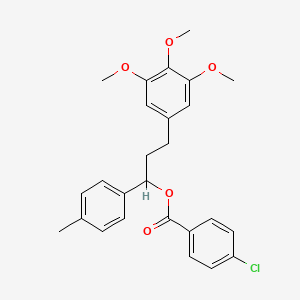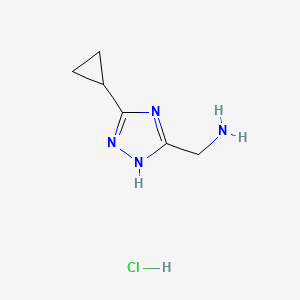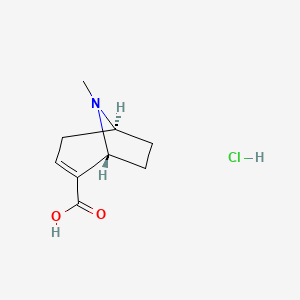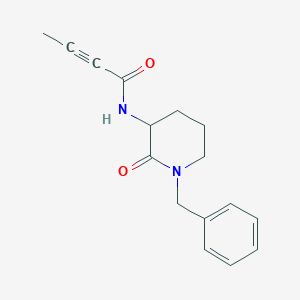
Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
Descripción general
Descripción
The compound “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is an organic compound that contains an ethyl group, a fluorophenyl group, and a dioxobutanoate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, similar compounds like pinacol boronic esters are known to undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, a similar compound, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid, is known to be a solid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Stereochemical Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates, a category which includes Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, have been used in stereoselective synthesis processes. For example, they undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant for producing electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Enzyme-Catalyzed Reactions : This compound has been used in enzyme-catalyzed asymmetric reductions. In one study, the reduction of ethyl 4-chloro-3-oxobutanoate (structurally similar to the fluorophenyl variant) was examined in an organic solvent-water diphasic system using microbial aldehyde reductase (Shimizu et al., 1990).
Formation of Novel Compounds : The reactions of ethyl 4-aryl-2,4-dioxobutanoates have led to the formation of various novel compounds like 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine derivatives and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, showcasing its utility in creating diverse chemical structures (Moloudi et al., 2018).
Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates are used in the synthesis of cyclobutene derivatives through a three-component and one-pot reaction. This method offers a straightforward and efficient route to produce these derivatives in high yields, demonstrating the compound's role in facilitating complex chemical syntheses (Aboee-Mehrizi et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBMAIRNVYYQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)

